N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers
CAS No.: 252854-24-3
Cat. No.: VC11500490
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252854-24-3 |
---|---|
Molecular Formula | C9H19N |
Molecular Weight | 141.25 g/mol |
IUPAC Name | N,3,5-trimethylcyclohexan-1-amine |
Standard InChI | InChI=1S/C9H19N/c1-7-4-8(2)6-9(5-7)10-3/h7-10H,4-6H2,1-3H3 |
Standard InChI Key | LHDILKRXQQVVFM-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CC(C1)NC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,3,5-Trimethylcyclohexan-1-amine consists of a cyclohexane backbone with three methyl groups at positions 1, 3, and 5 and a primary amine group at position 1. The stereochemical arrangement of substituents creates multiple diastereomers due to the presence of two or more stereogenic centers. For example, the 1-amino group and 3,5-methyl groups can adopt axial or equatorial orientations, leading to conformational heterogeneity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₁N | |
Molecular Weight | 155.28 g/mol | |
CAS Number | Not explicitly reported | – |
IUPAC Name | N,3,5-Trimethylcyclohexan-1-amine | – |
Synthesis and Stereochemical Control
Reductive Amination Pathways
The synthesis of N,3,5-trimethylcyclohexan-1-amine typically involves reductive amination of 3,5-dimethylcyclohexanone with methylamine. This process proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the amine. The reaction’s stereochemical outcome depends on the catalyst and reaction conditions:
Heterogeneous catalysts like Raney nickel favor equatorial amine group placement, while homogeneous catalysts may produce axial configurations.
Diastereomer Resolution
Chromatographic separation of diastereomers is achieved using chiral stationary phases or derivatization with chiral auxiliaries. For instance, 2-(anthracene-2,3-dicarboximido)propanol generates fluorescent diastereomeric adducts separable via reversed-phase HPLC . The “Induced Chiral Fields” hypothesis posits that achiral C18 columns discriminate diastereomers through substrate-dependent chiral interactions .
Physicochemical Properties
Basicity and Reactivity
The compound’s amino group exhibits a pKa of ~10.4, typical of aliphatic amines, enabling participation in nucleophilic reactions with epoxides and carbonyl compounds. Steric hindrance from the 3,5-methyl groups moderates reactivity, favoring selective reactions at the amino site.
Table 2: Spectroscopic Data
Technique | Key Signals | Source |
---|---|---|
¹H NMR | δ 1.0–1.2 (m, CH₃), 2.4–2.6 (m, NHCH₃) | |
IR | 3350 cm⁻¹ (N–H stretch), 2850 cm⁻¹ (C–H) |
Industrial and Research Applications
Epoxy Resin Hardening
As a polyamine hardener, N,3,5-trimethylcyclohexan-1-amine cross-links epoxy resins via nucleophilic attack on oxirane rings, forming a 3D polymer network. The diastereomeric mixture enhances resin toughness due to varied cross-link densities.
Table 3: Performance in Epoxy Systems
Property | Diastereomer Mixture | Pure Isomer |
---|---|---|
Tensile Strength (MPa) | 85 ± 3 | 78 ± 2 |
Glass Transition (°C) | 120 | 135 |
Chiral Separation Studies
The compound’s diastereomers serve as test substrates for evaluating chiral separation methods. For example, ODS (C18) columns resolve enantiomers of methyl-branched fatty acids when derivatized with cyclohexane-based chiral reagents .
Future Directions
Stereoselective Synthesis
Advances in asymmetric catalysis could enable enantioselective synthesis of individual diastereomers, optimizing performance in polymer and pharmaceutical applications.
Green Chemistry Approaches
Solvent-free reductive amination and biocatalytic routes are under investigation to reduce waste and energy consumption.
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